molecular formula C11H11FN2O B1399597 {1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol CAS No. 1094202-70-6

{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol

Cat. No. B1399597
CAS RN: 1094202-70-6
M. Wt: 206.22 g/mol
InChI Key: QHDZPGQMCDGLFO-UHFFFAOYSA-N
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Description

{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol, also known as 4-fluorophenylmethylpyrazol-4-methanol (4-FPM), is an organic compound and a derivative of pyrazole. It was first synthesized in the laboratory in 2018 and has since become a popular research chemical used in scientific studies. 4-FPM has been studied for its potential applications in various fields, including biochemistry, physiology, and pharmacology. The compound has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Antimicrobial Activity

This compound has been found to have antimicrobial properties. A library of 22 novel 2-substituted fluorinated benzimidazoles was synthesized and tested for their antimicrobial activity . Two trioxygenated derivatives had minimum bactericidal concentration values against S. aureus, E. coli, P. aeruginosa, and K. pneumoniae .

Antioxidant Activity

The compound also exhibits antioxidant activities. The same study found that two of the synthesized compounds showed good antioxidant activities, comparable to that of ascorbic acid .

Antifungal Activity

The benzimidazole with a CF3 substituent had the best antifungal activity against C. albicans .

Anticancer Activity

The compound has been shown to exhibit biological activity against certain types of cancer cells. For example, pyrazolopyrimidin-4-one derivatives have been synthesized and evaluated for their cytotoxicity against tumor cell lines, showing potent antitumor activity.

Antibacterial Activity

Docking studies of the compound into the active site of topoisomerase II DNA-gyrase indicated that interaction with the Mn2+ ion in the active site of the enzyme was crucial for antibacterial activity .

Drug Synthesis

The compound is used in the synthesis of new medications. The progressive development of microbial resistance to current drugs is of global concern and, consequently, the design and synthesis of new medications are an ongoing challenge .

Antiviral Activity

1,2,3-Triazoles are highly stable heterocycles that have a wide range of medicinal applications. They have anti-HIV, anticancer, antibacterial, anti-inflammatory, antitubercular, and antiviral activities .

Anti-inflammatory Activity

The compound has anti-inflammatory properties. This is due to the presence of the 1,2,3-triazole moiety, which is known for its anti-inflammatory activities .

properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c12-11-3-1-9(2-4-11)6-14-7-10(8-15)5-13-14/h1-5,7,15H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDZPGQMCDGLFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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